ethyl (5Z)-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate
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Overview
Description
Ethyl 5-{2-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a thiophene ring, a fluorobenzyl group, and a toluidino group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{2-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorobenzyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with a suitable nucleophile.
Attachment of the toluidino group: This can be done through an amination reaction where a toluidine derivative reacts with an activated intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{2-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Ethyl 5-{2-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 5-{2-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate
- Ethyl 5-{4-[(3-fluorobenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate
Uniqueness
Ethyl 5-{2-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate is unique due to its specific substitution pattern and the presence of both fluorobenzyl and toluidino groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C28H24FNO4S |
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Molecular Weight |
489.6 g/mol |
IUPAC Name |
ethyl (5Z)-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C28H24FNO4S/c1-3-33-28(32)25-26(31)24(35-27(25)30-22-14-8-18(2)9-15-22)16-20-6-4-5-7-23(20)34-17-19-10-12-21(29)13-11-19/h4-16,31H,3,17H2,1-2H3/b24-16-,30-27? |
InChI Key |
RBRAPARYPSJXQI-XHKDLHGUSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=CC=C2OCC3=CC=C(C=C3)F)/SC1=NC4=CC=C(C=C4)C)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=CC=C2OCC3=CC=C(C=C3)F)SC1=NC4=CC=C(C=C4)C)O |
Origin of Product |
United States |
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